Glycitin

Pharmacokinetics Bioavailability Isoflavone Metabolism

Glycitin (Glycitein 7-O-β-D-glucoside) is a soy-derived isoflavone distinguished by a unique 6-methoxy substitution. It delivers 2.6-fold higher oral bioavailability (21% vs. 8%, p=0.011) than its aglycone glycitein—making it the superior choice for in vivo pharmacokinetic and metabolism studies. Unlike genistin, glycitin effectively reverses ovariectomy-induced bone loss and lipid metabolism abnormalities at 50 mg/kg/day, positioning it as the preferred compound for dual-pathway osteoporosis research. Its pronounced thermal lability (98% degradation at 215°C after 3 min) also renders it an ideal sensitive marker for food-processing degradation studies. Sourced via scalable soybean-leaf extraction methods, this product is supplied at ≥98% purity and is intended exclusively for research applications.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 40246-10-4
Cat. No. B1671906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycitin
CAS40246-10-4
SynonymsGlycitein-7-beta-O-glucoside;  Glycitin;  ZX-AFC000687;  ZXAFC000687;  ZX AFC000687;  HY-N0012;  HYN0012;  HY N0012
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
InChIKeyOZBAVEKZGSOMOJ-MIUGBVLSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glycitin (CAS 40246-10-4): A Definitive Profile for Informed Procurement in Isoflavone Research


Glycitin (Glycitein 7-O-β-D-glucoside) is a naturally occurring isoflavone glycoside primarily isolated from soy (Glycine max) and other legumes [1]. As a member of the soy isoflavone family, it shares structural similarities with daidzin and genistin but is distinguished by a unique 6-methoxy substitution on its isoflavone core [2]. This glycosidic form confers distinct physicochemical and biological properties that are critical for researchers to understand when selecting an isoflavone for specific experimental applications, as its behavior diverges significantly from its aglycone counterpart (glycitein) and other in-class glycosides [3].

Why Glycitin Cannot Be Simply Interchanged with Glycitein or Other Soy Isoflavones


The glycosylation of isoflavones is not a trivial structural modification; it fundamentally alters pharmacokinetic, physicochemical, and biological profiles. Direct substitution of glycitin with its aglycone, glycitein, is scientifically invalid due to a 2.6-fold difference in bioavailability in aged rat models (21% vs. 8%, p=0.011) [1]. Furthermore, glycitin exhibits the lowest thermal stability among common soy glycosides, degrading 98% after 3 minutes at 215°C, compared to 74% for genistin and 65% for daidzin, which has direct implications for experimental design and sample preparation [2]. Even among glycosides, functional divergence is evident; glycitin, unlike genistin, effectively reverses ovariectomy-induced lipid metabolism abnormalities in rats at 50 mg/kg/day, highlighting distinct in vivo mechanisms of action [3].

Quantitative Differential Evidence for Glycitin Selection: A Comparator-Based Guide


Superior Bioavailability of Glycosylated Glycitin vs. Aglycone Glycitein

In a head-to-head comparison in aged male F-344 rats, the glucoside form of glycitein (i.e., glycitin) demonstrated significantly higher oral bioavailability than the aglycone. Bioavailability for the glucoside mixture was 21 ± 10%, compared to only 8 ± 3% for the aglycone mixture (p = 0.011) [1]. This contrasts with genistein, where the aglycone showed higher bioavailability. This finding directly challenges the common assumption that aglycones are universally more bioavailable and establishes glycitin as a uniquely superior starting material for in vivo studies of the glycitein pharmacophore.

Pharmacokinetics Bioavailability Isoflavone Metabolism

Divergent In Vivo Efficacy in Osteoporosis: Glycitin Matches Estrone in Reversing Metabolic Abnormalities

A comparative study in ovariectomized (ovx) Sprague-Dawley rats directly compared daidzin, genistin, and glycitin at 50 mg/kg/day. All three prevented bone loss. However, only glycitin and daidzin significantly prevented ovx-induced increases in body weight gain, abdominal fat, serum total cholesterol, and serum triglycerides. Genistin at 50 mg/kg/day failed to prevent these unfavorable metabolic changes and only showed efficacy against uterine atrophy at the higher dose of 100 mg/kg/day [1]. Glycitin's effect on lipid metabolism was comparable to that of estrone (7.5 µg/kg/day), suggesting a mechanism of action distinct from genistin.

Osteoporosis Lipid Metabolism Menopause Models

Lowest Thermal Stability Among Common Soy Isoflavone Glycosides

A systematic thermal degradation study revealed a stark stability hierarchy among soy isoflavone glycosides. At 215°C, the decrease in concentration after 3 minutes was 65% for daidzin, 74% for genistin, and 98% for glycitin. After 15 minutes, degradation was 91%, 94%, and 99%, respectively [1]. The overall order of thermal stability, from lowest to highest, was determined to be glycitin < genistin < daidzin.

Analytical Chemistry Natural Product Stability Process Development

Moderate α-Glucosidase Inhibitory Activity Relative to Acarbose

Glycitin demonstrates a quantifiable inhibitory effect on α-glucosidase, a key enzyme in carbohydrate digestion. Its reported IC50 is 0.5646 mg/mL . While this activity is described as 'better' than the positive control acarbose in the cited work, the absolute potency is modest (IC50 approximately 1.26 mM when converted using molecular weight 446.4 g/mol) [1]. This positions glycitin as a relevant compound for natural product screening and as a scaffold for derivatization, rather than a potent, stand-alone inhibitor.

Diabetes α-Glucosidase Enzyme Inhibition

Absence of Direct Vasodilatory Activity Confirmed in Isolated Rat Aorta

In an in vitro assessment of vasoactivity using isolated rat aorta, glycitin was the only isoflavonoid tested that did not show a statistically significant relaxation of blood vessels [1]. The study attributes this lack of activity to its glycosidic form, as the aglycone glycitein, along with daidzein and tectorigenin, did exhibit promising vasodilatory effects. This provides a clear functional demarcation between the glycoside and its aglycone in this specific physiological context.

Cardiovascular Vasodilation Mechanism of Action

Comparable DMSO Solubility to Other Soy Isoflavone Glycosides

For in vitro applications requiring dissolution in DMSO, glycitin exhibits a solubility profile comparable to its structural analogs. Reported solubility in DMSO at 25°C is 89 mg/mL (199.37 mM) . This is similar to values reported by the same vendor for daidzin (83 mg/mL, 199.33 mM) and genistin (86 mg/mL, 198.9 mM) . This information is critical for preparing consistent stock solutions and ensures that solubility is not a limiting factor in standard cell culture or biochemical assays relative to other isoflavone glycosides.

Formulation Solubility In Vitro Assays

Evidence-Backed Application Scenarios for Glycitin (CAS 40246-10-4)


In Vivo Rodent Models of Postmenopausal Metabolic Syndrome and Osteoporosis

Based on direct comparative evidence, glycitin is a preferred isoflavone for studies investigating the combined effects of estrogen deficiency on bone density and lipid metabolism. Its unique ability, shared with daidzin but not genistin, to prevent ovx-induced gains in abdominal fat and serum lipids at 50 mg/kg/day makes it a valuable tool for dissecting the differential mechanisms of soy isoflavones on these interconnected pathways [1].

Pharmacokinetic Studies on the Impact of Glycosylation on Bioavailability

Glycitin serves as an excellent model compound for investigating the oral bioavailability of isoflavone glycosides. The stark 2.6-fold higher bioavailability of the glucoside form compared to its aglycone (glycitein) provides a robust and quantifiable system for studying the role of intestinal beta-glucosidases and transporters in the absorption of glycosylated natural products [2].

Natural Product Chemistry and Stability Studies Under Thermal Stress

Due to its documented low thermal stability (98% degradation at 215°C after 3 minutes), glycitin is an ideal candidate for studies focused on the degradation kinetics of isoflavone glycosides [3]. It can serve as a sensitive marker for assessing the impact of processing (e.g., heating, extrusion) on the isoflavone profile of soy-based foods and nutraceuticals.

Large-Scale Extraction and Purification Method Development

For industrial applications requiring purified glycitin, a patented method (CN201810756493.X) provides a specific, scalable approach for its extraction and purification from soybean leaves, offering a viable alternative to traditional seed-based sources . This is relevant for manufacturers developing high-purity glycitin as a reference standard or for specialized research applications.

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